5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Overview
Description
1,2,5-Thiadiazole 1,1-dioxides are a type of heterocyclic organic compounds that contain both nitrogen and sulfur atoms . They are widely studied in chemistry and material sciences due to their potential use in the construction of functional molecular materials .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides involves various strategies . For instance, the ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one to 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide is mediated by the treatment with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) .Molecular Structure Analysis
The molecular structure of 1,2,5-thiadiazole 1,1-dioxides is characterized by the presence of a thiadiazole ring . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis
1,2,5-Thiadiazole 1,1-dioxides exhibit various chemical reactions . They have the ability to form coordination compounds and can be reduced to their anion radical forms .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,5-thiadiazole 1,1-dioxides are influenced by their molecular structure . They are known for their mesoionic nature, which allows them to cross cellular membranes .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c1-18-8-4-2-7(3-5-8)9-6-10(11(14)15)13-19(16,17)12-9/h2-6,13H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXGFDQDXVJUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147037 | |
Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(4-methoxyphenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-44-6 | |
Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(4-methoxyphenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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